molecular formula C15H20O5 B1325980 Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate CAS No. 898758-07-1

Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate

Cat. No.: B1325980
CAS No.: 898758-07-1
M. Wt: 280.32 g/mol
InChI Key: JHBJBBCFRAXGHA-UHFFFAOYSA-N
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Description

Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 2,3-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate can be achieved through a multi-step process. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine and an acid catalyst like glacial acetic acid. The reaction is typically carried out under reflux conditions with benzene as the solvent. The intermediate product, ethyl α-acetyl-β-(2,3-dimethoxyphenyl)acrylate, is then subjected to hydrogenation using a palladium-on-carbon catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, including extraction and distillation, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.

    Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The methoxy groups on the phenyl ring may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)propionate
  • Ethyl 2,3-dimethoxyphenylacetate
  • Ethyl 2,3-dimethoxybenzoate

Uniqueness

Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate is unique due to its specific substitution pattern and the presence of both an ester and a ketone functional group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-20-14(17)10-6-8-12(16)11-7-5-9-13(18-2)15(11)19-3/h5,7,9H,4,6,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBJBBCFRAXGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645807
Record name Ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-07-1
Record name Ethyl 2,3-dimethoxy-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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